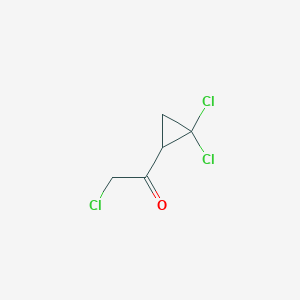

2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one is an organic compound with the molecular formula C5H6Cl3O. This compound is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an ethanone group substituted with a chlorine atom. It is a colorless liquid at room temperature and is primarily used as an intermediate in the synthesis of various chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one typically involves the chlorination of 1-(2,2-dichlorocyclopropyl)ethanone. The process can be carried out by stirring 1-(2,2-dichlorocyclopropyl)ethanone in dichloromethane and methanol while introducing chlorine gas at 0°C for 3 hours .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and maximize yield. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.

Reduction Reactions: The compound can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution: Products include substituted ethanones or cyclopropyl derivatives.

Oxidation: Products include carboxylic acids.

Reduction: Products include alcohols.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its potential use in developing pharmaceuticals.

Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity and disrupt cellular processes, making it useful in various biochemical studies .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-1-(1-chlorocyclopropyl)ethanone

- 1-(2,2-Dichlorocyclopropyl)ethanone

Comparison: 2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one is unique due to the presence of two chlorine atoms on the cyclopropyl ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biologische Aktivität

2-Chloro-1-(2,2-dichlorocyclopropyl)ethan-1-one is a synthetic organic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and environmental science. This article reviews the biological properties of this compound, including its toxicity, potential therapeutic applications, and ecological impact.

- Chemical Formula : C5H6Cl3O

- Molecular Weight : 192.46 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

1. Toxicity

Research indicates that this compound exhibits significant toxicity towards various organisms. A study using quantitative structure-activity relationship (QSAR) models predicted its acute toxicity to aquatic life, particularly fathead minnows. The compound was classified as having moderate to high toxicity based on predicted values for aquatic organisms .

3. Environmental Impact

The environmental persistence and bioaccumulation potential of this compound have been assessed using models such as the Syracuse BIOWIN and BCFWIN programs. These assessments indicate that this compound may not be readily biodegradable, raising concerns about its accumulation in aquatic environments .

Case Studies

Several case studies highlight the biological activity of similar chlorinated compounds:

Case Study 1: Aquatic Toxicity Assessment

A study evaluated the acute toxicity of chlorinated ethanones on aquatic organisms. The results showed that compounds with similar structures exhibited LC50 values indicating significant lethality at low concentrations, emphasizing the need for careful environmental monitoring and regulation .

Case Study 2: Pesticide Efficacy

Another investigation focused on the efficacy of chlorinated cyclopropane derivatives as pesticides. The study demonstrated that these compounds effectively controlled pest populations while also posing risks to non-target species, suggesting a need for further research into their ecological safety .

Data Table: Biological Activity Summary

| Property | Observation |

|---|---|

| Acute Aquatic Toxicity | Moderate to high toxicity predicted |

| Biodegradability | Not readily biodegradable |

| Bioaccumulation Potential | Moderate risk of accumulation |

| Pharmacological Use | Potential insecticide/fungicide |

Eigenschaften

IUPAC Name |

2-chloro-1-(2,2-dichlorocyclopropyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWQOSAISBLYFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.